molecular formula C14H22N3O2+ B11710116 1-[2-(dipropan-2-ylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium

1-[2-(dipropan-2-ylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium

Cat. No.: B11710116
M. Wt: 264.34 g/mol
InChI Key: QXCFNTRIAFKLRN-OVCLIPMQSA-O
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Description

1-{[BIS(PROPAN-2-YL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is a complex organic compound with a unique structure that includes a pyridine ring, a hydroxyimino group, and a bis(propan-2-yl)carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

1-{[BIS(PROPAN-2-YL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-{[BIS(PROPAN-2-YL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-{[BIS(PROPAN-2-YL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The bis(propan-2-yl)carbamoyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[BIS(ETHYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM
  • 1-{[BIS(METHYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM

Uniqueness

1-{[BIS(PROPAN-2-YL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The bis(propan-2-yl)carbamoyl group provides steric hindrance and hydrophobicity, influencing the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H22N3O2+

Molecular Weight

264.34 g/mol

IUPAC Name

2-[3-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C14H21N3O2/c1-11(2)17(12(3)4)14(18)10-16-7-5-6-13(9-16)8-15-19/h5-9,11-12H,10H2,1-4H3/p+1/b15-8+

InChI Key

QXCFNTRIAFKLRN-OVCLIPMQSA-O

Isomeric SMILES

CC(C)N(C(C)C)C(=O)C[N+]1=CC=CC(=C1)/C=N/O

Canonical SMILES

CC(C)N(C(C)C)C(=O)C[N+]1=CC=CC(=C1)C=NO

Origin of Product

United States

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